p-Hydroxy elvitegravir

描述

Elvitegravir is an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults . It is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection .

Molecular Structure Analysis

Elvitegravir is a low molecular weight (447.8g/mol), lipophilic (log D=4.5 [at pH 6.8]), dihydroquinoline carboxylic acid derivative . The molecular formula is C23H23ClFNO6 .Chemical Reactions Analysis

Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication . Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection .Physical And Chemical Properties Analysis

Elvitegravir is a low molecular weight (447.8g/mol), lipophilic (log D=4.5 [at pH 6.8]), dihydroquinoline carboxylic acid derivative . The molecular formula is C23H23ClFNO6 .作用机制

Target of Action

p-Hydroxy Elvitegravir, also known as Elvitegravir (m1), primarily targets the HIV-1 integrase . This enzyme is encoded by HIV-1 and is essential for viral replication .

Mode of Action

Elvitegravir is an integrase strand transfer inhibitor (INSTI) . It inhibits the integrase enzyme, which prevents the integration of HIV-1 DNA into the host genome . This action blocks the formation of the HIV-1 provirus and consequently halts the propagation of the viral infection .

Biochemical Pathways

The primary biochemical pathway affected by Elvitegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, Elvitegravir disrupts the integration of viral DNA into the host genome, a crucial step in the HIV-1 replication process .

Pharmacokinetics

Elvitegravir is metabolized primarily by cytochrome P450 (CYP) 3A enzymes . Co-administration with a strong CYP3A inhibitor such as ritonavir or cobicistat can substantially increase Elvitegravir plasma exposures and prolong its elimination half-life to approximately 9.5 hours . This allows for once-daily administration of a low 150 mg dose .

Result of Action

The inhibition of the integrase enzyme by Elvitegravir results in the blockage of the HIV-1 provirus formation . This action effectively halts the propagation of the viral infection, thereby suppressing HIV-1 replication .

Action Environment

The action of Elvitegravir can be influenced by the presence of a strong CYP3A inhibitor such as ritonavir or cobicistat . These inhibitors can increase systemic exposures of CYP3A substrates co-administered with Elvitegravir . Therefore, the efficacy and stability of Elvitegravir can be affected by the presence of these inhibitors in the patient’s system .

安全和危害

未来方向

属性

IUPAC Name |

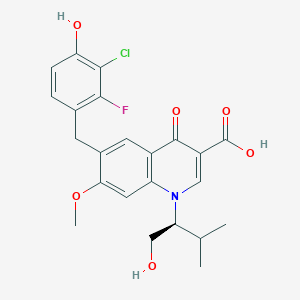

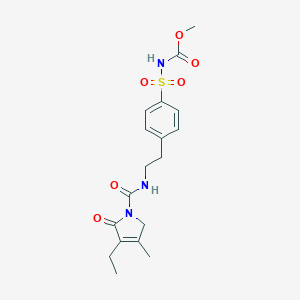

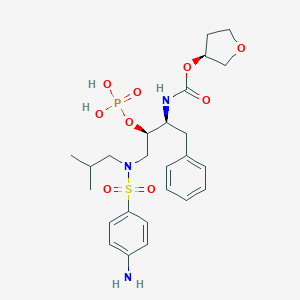

6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIALGRWHDDBLY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870376 | |

| Record name | p-Hydroxy elvitegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870648-10-5 | |

| Record name | p-Hydroxy elvitegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870648105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxy elvitegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXY ELVITEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5PG477IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of studying p-Hydroxy elvitegravir in the context of HIV treatment?

A1: While not an administered drug itself, this compound is a key metabolite of elvitegravir, a medication used in HIV treatment regimens. Understanding how this metabolite interacts with HIV integrase, the enzyme it targets, is crucial for several reasons. This study chose to investigate this compound and M1, another metabolite, because they showed the highest unbound concentrations in humans, suggesting greater potential for clinical impact. []

Q2: How does the study by [Name of the authors] contribute to our understanding of this compound and HIV resistance?

A2: The study [] directly addresses the emergence of resistance to integrase inhibitors, a critical concern in HIV therapy. While the paper does not focus solely on this compound, it investigates its role alongside elvitegravir, raltegravir, and another elvitegravir metabolite (M1) in selecting for resistance mutations in HIV. This approach is highly valuable as it provides a comparative analysis, highlighting any unique resistance patterns associated with this compound that might not be apparent when studying elvitegravir alone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)